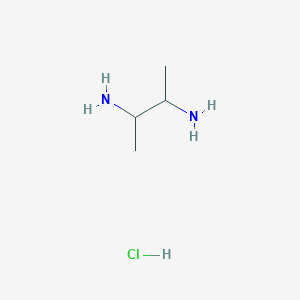
Butane-2,3-diamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane-2,3-diamine Hydrochloride is an organic compound with the molecular formula C₄H₁₂N₂·HCl. It is a derivative of butane-2,3-diamine, which is a diamine with two amino groups attached to the second and third carbon atoms of a butane chain. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butane-2,3-diamine Hydrochloride can be synthesized through several methods:
Hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole: This method involves hydrolyzing 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole with barium hydroxide.
Reduction of Dimethylglyoxime: Another method involves the reduction of dimethylglyoxime with lithium aluminium hydride.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using the aforementioned methods. The meso and the d,l diastereomers can be separated by fractional crystallization of the hydrochlorides . The enantiomers can be resolved using tartrate salts .
Analyse Des Réactions Chimiques
Types of Reactions
Butane-2,3-diamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where one or both amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Lithium aluminium hydride is commonly used for reduction reactions.
Substitution Reagents: Various halides and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can yield simpler amines.
Applications De Recherche Scientifique
Butane-2,3-diamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which Butane-2,3-diamine Hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with transition metals, which can alter the activity of enzymes and other proteins . These interactions can affect various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diaminopropane: A chiral 1,2-diamine with similar properties.
1,2-Diaminocyclohexane: Another 1,2-diamine that exists as three stereoisomers.
Uniqueness
Butane-2,3-diamine Hydrochloride is unique due to its specific structure and the presence of two amino groups on adjacent carbon atoms. This structure allows it to form stable complexes with transition metals and participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
79595-77-0 |
|---|---|
Formule moléculaire |
C4H13ClN2 |
Poids moléculaire |
124.61 g/mol |
Nom IUPAC |
butane-2,3-diamine;hydrochloride |
InChI |
InChI=1S/C4H12N2.ClH/c1-3(5)4(2)6;/h3-4H,5-6H2,1-2H3;1H |
Clé InChI |
YJFWSHYYDTVDIC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


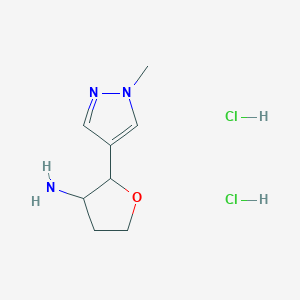

![N-Benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzenesulfonamide](/img/structure/B13236018.png)
![2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol](/img/structure/B13236020.png)
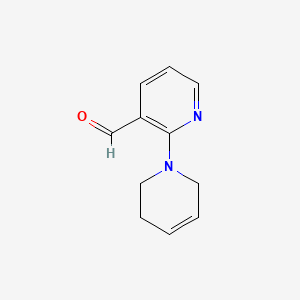
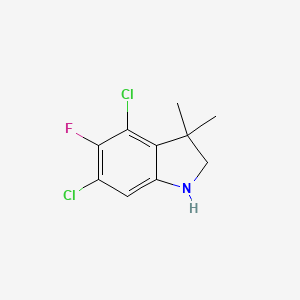
![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13236032.png)
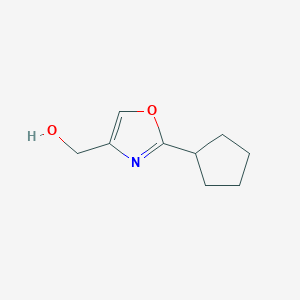

![1-(2,3-Dihydrobenzo[B]furan-5-YL)butylamine](/img/structure/B13236060.png)
![2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine](/img/structure/B13236067.png)

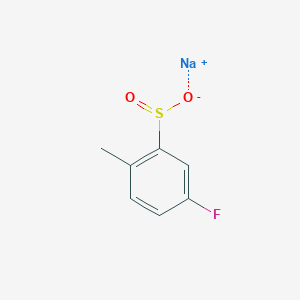
![2-[(1-Cyclopropylethyl)amino]-N,N-dimethylacetamide](/img/structure/B13236075.png)
